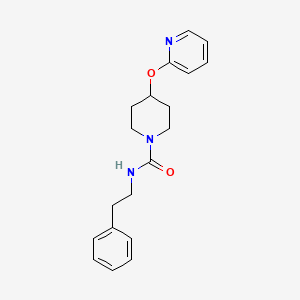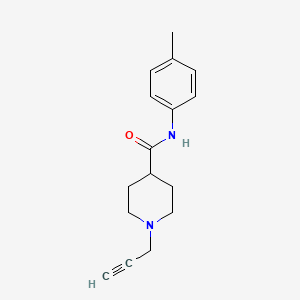
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide, also known as CYM-51010, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide involves the inhibition of a specific protein called glycogen synthase kinase-3 beta (GSK-3β). This protein is involved in various signaling pathways that regulate cell growth and survival. By inhibiting GSK-3β, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide can disrupt these pathways and prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide can improve insulin sensitivity and reduce inflammation, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide is its specificity for GSK-3β, which makes it a valuable tool for studying the role of this protein in various biological processes. However, like any other small molecule inhibitor, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide also has its limitations. One of the main limitations is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for the research on N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide. One of the most promising areas of research is the development of new cancer therapies based on the inhibition of GSK-3β. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide and its potential applications in the treatment of metabolic disorders. Finally, the development of more specific and potent inhibitors of GSK-3β could help to overcome some of the limitations of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide and other small molecule inhibitors.
Métodos De Síntesis
The synthesis of N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide involves multiple steps, starting with the reaction of cyclohexanone with methyl hydrazine to form 1-cyclohexyl-5-methylpyrazole. This intermediate is then reacted with vinylsulfonic acid to yield the final product, N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide. The synthesis of this compound has been optimized and improved over the years, making it more efficient and cost-effective.
Aplicaciones Científicas De Investigación
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is its use in cancer therapy. Studies have shown that N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
N-(1-cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-22(20,21)10-9-15(19)16-14-11-12(2)18(17-14)13-7-5-4-6-8-13/h3,11,13H,1,4-10H2,2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAZEEDUJWWXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CCCCC2)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyclohexyl-5-methylpyrazol-3-yl)-3-ethenylsulfonylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2628156.png)


![2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2628162.png)




![3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide](/img/structure/B2628169.png)
![2-Chloro-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]acetamide](/img/structure/B2628172.png)
![6-(4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2628173.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628175.png)

![3-[(4-tert-butylphenyl)carbamoyl]propanoic Acid](/img/structure/B2628178.png)